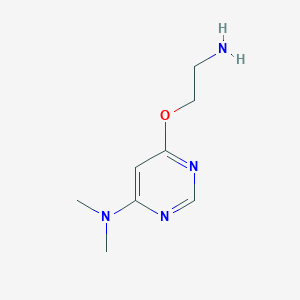

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine

説明

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine, also known as 6-AEDMP, is a synthetic compound that has been investigated for its potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of a six-membered ring with two nitrogen atoms and four carbon atoms. 6-AEDMP has been studied for its properties as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. In addition, 6-AEDMP has been studied for its potential as an inhibitor of several other enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

科学的研究の応用

Chemical Synthesis and Structural Modifications

Chemical synthesis and structural modifications of pyrimidine derivatives, including compounds related to 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine, have been extensively studied. These studies highlight the versatility of pyrimidine compounds in generating a wide range of derivatives through various chemical reactions, including cyclocondensation and nucleophilic substitution. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrates the potential of pyrimidine compounds as precursors for complex heterocyclic structures, which can be further modified to enhance their chemical and biological properties (Hamama et al., 2012). Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics showcases the application of microwave irradiation in expediting the synthesis process and exploring their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Antifungal and Anti-inflammatory Applications

Pyrimidine derivatives also exhibit significant biological activities, including antifungal and anti-inflammatory effects. The antifungal effect of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against important types of fungi, such as Aspergillus terreus and Aspergillus niger, highlights the potential of these compounds in developing new antifungal agents (Jafar et al., 2017). Furthermore, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activity emphasize the therapeutic applications of pyrimidine derivatives in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).

作用機序

Target of Action

The primary targets of 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are vital for cellular functions .

Mode of Action

This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .

Biochemical Pathways

The compound affects the calcium signaling pathway, which is essential for muscle contraction and relaxation . By inhibiting sodium-potassium ATPase, it prevents the efflux of sodium ions and the influx of potassium ions . Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum . These actions result in an increased concentration of calcium ions in the cytosol, enhancing the contractility of the cardiac muscle .

Result of Action

The molecular and cellular effects of this compound’s action include improved contractility and diastolic relaxation . These effects can potentially be beneficial in the treatment of conditions like acute heart failure syndromes .

特性

IUPAC Name |

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-12(2)7-5-8(11-6-10-7)13-4-3-9/h5-6H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOFYNJFKAZFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

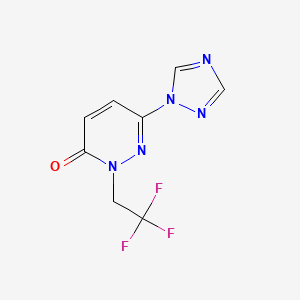

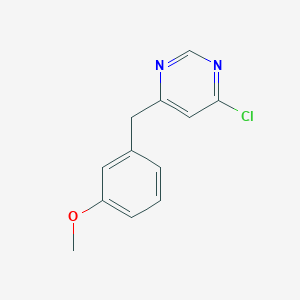

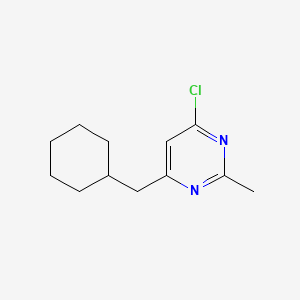

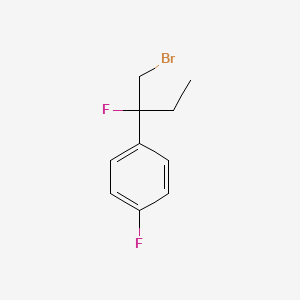

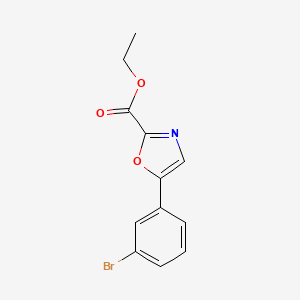

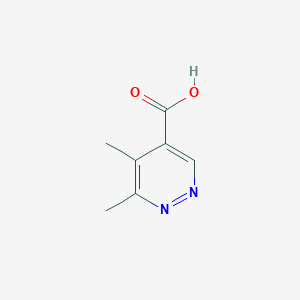

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

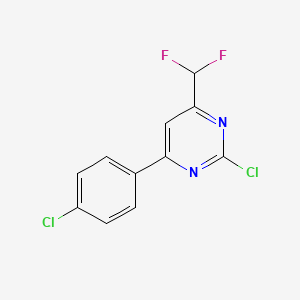

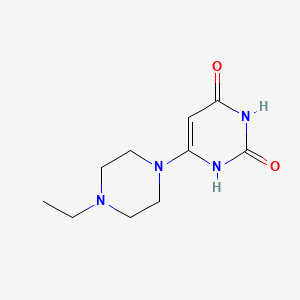

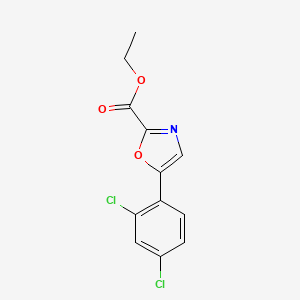

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)

![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)

![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)

![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)